molecular formula C10H18BF3KO3P B13461741 Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide

Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide

Cat. No.: B13461741
M. Wt: 324.13 g/mol
InChI Key: SQPZFOOYORFZQB-UHFFFAOYSA-N
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Description

Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[111]pentan-1-yl}trifluoroboranuide is a compound that features a bicyclo[111]pentane core, which is known for its unique three-dimensional structure and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.1]pentane derivatives typically involves the use of [1.1.1]propellane as a key intermediate. One common method is the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the diethoxyphosphoryl and trifluoroboranuide groups.

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives often relies on continuous flow processes to generate [1.1.1]propellane on demand . This approach allows for the scalable and efficient synthesis of various bicyclo[1.1.1]pentane species, including Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide.

Chemical Reactions Analysis

Types of Reactions

Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl halides, triethylborane, and various oxidizing or reducing agents . Reaction conditions typically involve mild temperatures and controlled atmospheres to ensure the stability of the bicyclo[1.1.1]pentane core.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives, while oxidation or reduction reactions can lead to the formation of alcohols, carboxylic acids, or amines .

Mechanism of Action

The mechanism of action of Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and stable scaffold that can enhance the binding affinity and selectivity of the compound for its targets . The diethoxyphosphoryl and trifluoroboranuide groups contribute to the compound’s overall physicochemical properties, influencing its solubility, stability, and reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide include other bicyclo[1.1.1]pentane derivatives, such as:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and reactivity. The presence of the trifluoroboranuide group, in particular, enhances the compound’s stability and reactivity in various chemical reactions .

Properties

Molecular Formula

C10H18BF3KO3P

Molecular Weight

324.13 g/mol

IUPAC Name

potassium;[3-(diethoxyphosphorylmethyl)-1-bicyclo[1.1.1]pentanyl]-trifluoroboranuide

InChI

InChI=1S/C10H18BF3O3P.K/c1-3-16-18(15,17-4-2)8-9-5-10(6-9,7-9)11(12,13)14;/h3-8H2,1-2H3;/q-1;+1

InChI Key

SQPZFOOYORFZQB-UHFFFAOYSA-N

Canonical SMILES

[B-](C12CC(C1)(C2)CP(=O)(OCC)OCC)(F)(F)F.[K+]

Origin of Product

United States

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